molecular formula C19H27Cl2N3O2 B601025 Bendamustine Isopropyl Ester CAS No. 1313020-25-5

Bendamustine Isopropyl Ester

Cat. No. B601025
M. Wt: 400.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809549B2

Procedure details

Bendamustine HCl×H2O (1 g, 2.83 mmol) was suspended iso-propanol (5 mL). Hydrochloric acid (0.3 mL; 8N in iso-propanol) was added and the stirred mixture was heated to reflux temperature for 5 h. After that the product solution was added to potassium bicarbonate (0.6 g) in RO-water (50 mL); final pH value was between 7 and 8. An oil forms. The emulsion was extracted twice with ethyl acetate (30+20 mL), the combined organic extracts were dried over sodium sulphate and concentrated under reduced pressure with a rotary evaporator (0.9 g, crystalline, crude material). The solid was slurried with methyl-tertiary butyl-ether (5 mL), isolated by filtration, washed with cold methyl-tertiary butyl-ether (2×0.8 mL) and dried in the fumehood. Yield: 0.47 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[N:9][C:8]2[CH:7]=[C:6]([N:17]([CH2:21][CH2:22][Cl:23])[CH2:18][CH2:19][Cl:20])[CH:5]=[CH:4][C:3]1=2.Cl.Cl.C(=O)(O)[O-].[K+].[CH:31](O)([CH3:33])[CH3:32]>O>[CH3:32][CH:31]([O:15][C:14]([CH2:13][CH2:12][CH2:11][C:10]1[N:2]([CH3:1])[C:3]2[CH:4]=[CH:5][C:6]([N:17]([CH2:18][CH2:19][Cl:20])[CH2:21][CH2:22][Cl:23])=[CH:7][C:8]=2[N:9]=1)=[O:16])[CH3:33] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=2C=CC(=CC2N=C1CCCC(=O)O)N(CCCl)CCCl.Cl
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
Quantity
1 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 5 h
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The emulsion was extracted twice with ethyl acetate (30+20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure with a rotary evaporator (0.9 g, crystalline, crude material)
CUSTOM
Type
CUSTOM
Details
isolated by filtration
WASH
Type
WASH
Details
washed with cold methyl-tertiary butyl-ether (2×0.8 mL)
CUSTOM
Type
CUSTOM
Details
dried in the fumehood

Outcomes

Product
Name
Type
Smiles
CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.